3-[(4-Aminophenyl)sulfanyl]propan-1-ol
Overview
Description
“3-[(4-Aminophenyl)sulfanyl]propan-1-ol” is a chemical compound with the molecular formula C9H13NOS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 . This indicates the specific arrangement of atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 183.27 .Scientific Research Applications
Fluorescent Biomarkers Development
Bruno Ivo Pelizaro et al. (2019) synthesized compounds with photophysical properties allowing for their use in the development of fluorescent biomarkers. These biomarkers are applicable in biodiesel quality control. The synthesized compounds showed low acute toxicity to various biological models, suggesting their potential for safe use as fluorescent markers in environmental contexts (Pelizaro et al., 2019).
Catalyst in Synthesis Reactions
Sulfuric acid, a derivative of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, was used as a recyclable catalyst by S. Tayebi et al. (2011) for condensation reactions. This catalytic process efficiently produced specific compounds in yields of 74-90% (Tayebi et al., 2011).
Antimicrobial Agents
I. Jafarov et al. (2019) reported the synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)-propane. These compounds exhibited more efficient antimicrobial properties than currently used medical agents, making them promising for medical applications (Jafarov et al., 2019).
Photodynamic Therapy Sensitizers
Jaroslaw Piskorz et al. (2017) synthesized novel sulfanyl porphyrazines evaluated as sensitizers for photodynamic therapy (PDT). The study revealed their potential in forming barrel-like structures in crystals, with significant implications for PDT applications (Piskorz et al., 2017).
Dihydrofolate Reductase Inhibitors
A study by L. H. Al-Wahaibi et al. (2021) involved the synthesis of dihydropyrimidine derivatives, which were identified as potential dihydrofolate reductase inhibitors. This suggests their relevance in drug design and therapeutic applications (Al-Wahaibi et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H303, H315, H319, H333, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRHSCBMAJRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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